3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide
Description
This compound features a chromen-4-one (4H-chromen-4-one) core substituted at the 2-position with a 4-methoxyphenyl group and at the 6-position with a propanamide linker. The propanamide chain terminates in a 3-chloro-1,2-oxazole heterocycle. Such structural motifs are common in bioactive molecules, particularly those targeting enzymes or receptors requiring planar aromatic interactions .
Properties
Molecular Formula |
C22H17ClN2O5 |
|---|---|
Molecular Weight |
424.8 g/mol |
IUPAC Name |
3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]propanamide |
InChI |
InChI=1S/C22H17ClN2O5/c1-28-15-5-2-13(3-6-15)20-12-18(26)17-10-14(4-8-19(17)29-20)24-22(27)9-7-16-11-21(23)25-30-16/h2-6,8,10-12H,7,9H2,1H3,(H,24,27) |
InChI Key |
XERDBLQZAMKKPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)CCC4=CC(=NO4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and chromone intermediates, followed by their coupling to form the final product.
Oxazole Intermediate Synthesis: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include chloroacetyl chloride and hydroxylamine hydrochloride.
Chromone Intermediate Synthesis: The chromone moiety is typically prepared via the condensation of 2-hydroxyacetophenone with an appropriate aldehyde under acidic conditions.
Coupling Reaction: The final step involves the coupling of the oxazole and chromone intermediates through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and chromone moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the oxazole ring, converting it to a more saturated structure. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The chloro group on the oxazole ring can be substituted with various nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Chromenone Core
- N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide (): Differs in the chromenone 2-position substituent (2-fluorophenyl vs. 4-methoxyphenyl) and oxazole substituent (3-methoxy vs. 3-chloro). The chloro group on the oxazole may enhance lipophilicity and metabolic stability relative to methoxy .
- N-[3-(5-Chloro-2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)-1,2-oxazol-5-yl]propanamide (): Replaces the chromenone core with a bis-hydroxyphenyl-substituted oxazole. However, the 4-methoxyphenyl group is retained, suggesting shared synthetic pathways for aryl incorporation .
Propanamide-Linked Heterocycles
- Pyrazole-carboxamide derivatives (): Compounds such as 3a (5-chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)-1-aryl-pyrazole-4-carboxamide) share the amide linkage but feature pyrazole rings instead of oxazole/chromenone. The chloro and methoxy substituents in these compounds are associated with yields of 62–71% and melting points of 123–183°C, comparable to typical propanamide derivatives.
- N-Cyclopentyl-2-[(4-methoxyphenyl)amino]propanamide (): Simpler structure lacking heterocycles but retaining the 4-methoxyphenyl group. The absence of fused aromatic systems likely reduces molecular rigidity, impacting target selectivity in drug design .
Physicochemical and Spectroscopic Properties
Table 1: Comparative Data for Selected Compounds
Key Observations:
- Melting Points: Pyrazole-carboxamides () exhibit higher melting points (133–183°C) than estimated for the target compound, likely due to stronger intermolecular interactions (e.g., hydrogen bonding from cyano groups).
- Spectral Data : Aromatic proton signals in the δ 7.2–8.1 range are consistent across analogs, while oxazole protons resonate near δ 8.12 .
Biological Activity
The compound 3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]propanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 429.83 g/mol. The structure includes an oxazole ring and a chromene moiety, which are known to contribute to various biological activities.
1. Anticancer Activity
Research has indicated that derivatives of oxazole and chromene compounds often exhibit significant anticancer properties. For instance, studies have shown that oxazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of topoisomerases and modulation of signaling pathways related to cell survival .
Case Study:
A recent study evaluated the cytotoxic effects of similar compounds against breast cancer cell lines (MCF-7). The results demonstrated that certain oxazole derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity .
2. Antimicrobial Properties
Compounds containing oxazole rings have been reported to possess antimicrobial activities against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Research Findings:
In vitro studies have shown that oxazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. For example, a derivative similar to the one was shown to exhibit activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
3. Anti-inflammatory Effects
Chromenone derivatives are known for their anti-inflammatory properties, which can be attributed to their ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX). The compound under discussion may similarly exhibit these properties.
Mechanistic Insights:
Molecular docking studies suggest that the compound can bind effectively to COX-2 and LOX enzymes, potentially leading to reduced production of inflammatory mediators . This property could be beneficial in treating conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the oxazole and chromene rings can significantly influence potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution | Enhances binding affinity to target enzymes |
| Methoxy group addition | Improves solubility and bioavailability |
| Alteration in side chains | Affects cytotoxicity profiles |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
